molecular formula C11H9BrF3N3O2 B8112533 Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Cat. No.: B8112533
M. Wt: 352.11 g/mol
InChI Key: SIVVFXADFUNGKI-UHFFFAOYSA-N
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Description

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a synthetic organic compound belonging to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups including a bromo substituent, a trifluoromethyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridine core. This can be achieved through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the triazolopyridine scaffold.

Once the core structure is obtained, the introduction of the bromo and trifluoromethyl groups can be accomplished through electrophilic substitution reactions. The final step involves esterification to attach the ethyl acetate group, typically using ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and reactivity.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid form of the compound.

Scientific Research Applications

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a potential therapeutic agent for diseases like cancer and autoimmune disorders.

Comparison with Similar Compounds

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can be compared with other triazolopyridine derivatives, such as:

These compounds share the triazolopyridine core but differ in the position and nature of substituents. The presence of the trifluoromethyl group and the ethyl acetate moiety in this compound imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can influence its biological activity and pharmacokinetics.

Properties

IUPAC Name

ethyl 2-[8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3N3O2/c1-2-20-9(19)4-8-16-10-7(12)3-6(11(13,14)15)5-18(10)17-8/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVVFXADFUNGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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